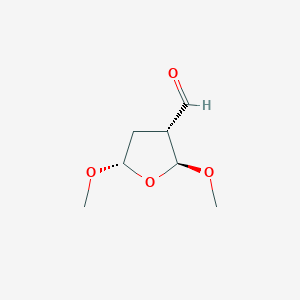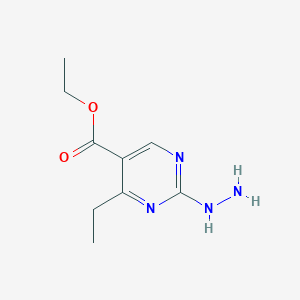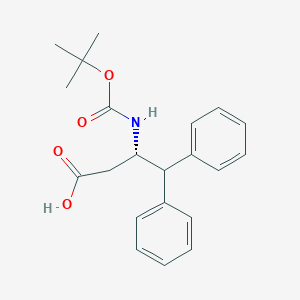
(2S,3R,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3R,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde, also known as DMOC, is a chemical compound that has been widely used in scientific research. DMOC is a versatile building block for the synthesis of various organic compounds, including amino acids, peptides, and nucleosides.
Wirkmechanismus
The mechanism of action of (2S,3R,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde is not well understood. However, it is believed that (2S,3R,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde acts as a reactive intermediate in the synthesis of organic compounds. (2S,3R,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde can undergo various reactions, such as nucleophilic addition and condensation reactions, to form new chemical bonds.
Biochemische Und Physiologische Effekte
There is limited information on the biochemical and physiological effects of (2S,3R,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde. However, (2S,3R,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde has been reported to be non-toxic and non-carcinogenic. (2S,3R,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde has also been reported to be stable under various conditions, such as acidic and basic conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (2S,3R,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde in lab experiments is its versatility as a building block for the synthesis of various organic compounds. (2S,3R,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde is also relatively easy to synthesize and purify. However, (2S,3R,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde has some limitations in lab experiments. For example, (2S,3R,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde is hygroscopic and can absorb moisture from the air, which can affect the yield and purity of the final product. In addition, (2S,3R,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde can react with nucleophiles, such as amines and thiols, which can complicate the synthesis of certain organic compounds.
Zukünftige Richtungen
There are several future directions for the use of (2S,3R,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde in scientific research. One direction is the synthesis of new amino acids and peptides using (2S,3R,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde as a building block. Another direction is the synthesis of new nucleosides and nucleotides using (2S,3R,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde. (2S,3R,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde can also be used in the synthesis of other organic compounds, such as carbohydrates and natural products. In addition, (2S,3R,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde can be used in the development of new synthetic methods for organic synthesis.
Synthesemethoden
(2S,3R,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde can be synthesized by the reaction of 2,5-dimethoxytetrahydrofuran with chloral hydrate in the presence of a catalytic amount of sulfuric acid. The reaction proceeds through the formation of an intermediate hemiacetal, which is then converted to (2S,3R,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde by dehydration. The yield of (2S,3R,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde can be improved by using a solvent system consisting of dichloromethane and water.
Wissenschaftliche Forschungsanwendungen
(2S,3R,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde has been widely used in scientific research as a building block for the synthesis of various organic compounds. For example, (2S,3R,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde has been used in the synthesis of amino acids, such as N-(tert-butoxycarbonyl)-L-aspartic acid and N-(tert-butoxycarbonyl)-L-glutamic acid. (2S,3R,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde has also been used in the synthesis of peptides, such as the cyclic peptide cyclo(-D-Ala-L-Pro-L-Val-L-Leu-L-Phe-). In addition, (2S,3R,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde has been used in the synthesis of nucleosides, such as 2'-deoxyinosine and 2'-deoxyguanosine.
Eigenschaften
CAS-Nummer |
159551-34-5 |
|---|---|
Produktname |
(2S,3R,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde |
Molekularformel |
C7H12O4 |
Molekulargewicht |
160.17 g/mol |
IUPAC-Name |
(2S,3R,5S)-2,5-dimethoxyoxolane-3-carbaldehyde |
InChI |
InChI=1S/C7H12O4/c1-9-6-3-5(4-8)7(10-2)11-6/h4-7H,3H2,1-2H3/t5-,6+,7+/m1/s1 |
InChI-Schlüssel |
QMIGEDXMDGEZSR-VQVTYTSYSA-N |
Isomerische SMILES |
CO[C@@H]1C[C@@H]([C@H](O1)OC)C=O |
SMILES |
COC1CC(C(O1)OC)C=O |
Kanonische SMILES |
COC1CC(C(O1)OC)C=O |
Synonyme |
3-Furancarboxaldehyde, tetrahydro-2,5-dimethoxy-, [2S-(2alpha,3beta,5beta)]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![5-Chloromethyl-3-(4-chloro-3-nitro-phenyl)-[1,2,4]oxadiazole](/img/structure/B67244.png)




![1-[4-(4,5-Dichloro-1H-imidazol-1-YL)phenyl]ethan-1-one](/img/structure/B67263.png)